Cas no 1785545-32-5 (Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate)
Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate
- EN300-7139760
- 1785545-32-5
-
- Inchi: 1S/C12H24N2O3/c1-9(7-13)12(16)5-6-14(8-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3
- InChI Key: XBTBDNGNMYPSBV-UHFFFAOYSA-N
- SMILES: OC1(CN(C(=O)OC(C)(C)C)CC1)C(C)CN
Computed Properties
- Exact Mass: 244.17869263g/mol
- Monoisotopic Mass: 244.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 75.8Ų
Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7139760-0.05g |
tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate |
1785545-32-5 | 95% | 0.05g |
$252.0 | 2023-05-26 | |
| Enamine | EN300-7139760-0.1g |
tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate |
1785545-32-5 | 95% | 0.1g |
$376.0 | 2023-05-26 | |
| Enamine | EN300-7139760-0.25g |
tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate |
1785545-32-5 | 95% | 0.25g |
$538.0 | 2023-05-26 | |
| Enamine | EN300-7139760-0.5g |
tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate |
1785545-32-5 | 95% | 0.5g |
$847.0 | 2023-05-26 | |
| Enamine | EN300-7139760-1.0g |
tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate |
1785545-32-5 | 95% | 1g |
$1086.0 | 2023-05-26 | |
| Enamine | EN300-7139760-2.5g |
tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate |
1785545-32-5 | 95% | 2.5g |
$2127.0 | 2023-05-26 | |
| Enamine | EN300-7139760-5.0g |
tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate |
1785545-32-5 | 95% | 5g |
$3147.0 | 2023-05-26 | |
| Enamine | EN300-7139760-10.0g |
tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate |
1785545-32-5 | 95% | 10g |
$4667.0 | 2023-05-26 | |
| 1PlusChem | 1P028INJ-50mg |
tert-butyl3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate |
1785545-32-5 | 95% | 50mg |
$363.00 | 2024-06-18 | |
| 1PlusChem | 1P028INJ-100mg |
tert-butyl3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate |
1785545-32-5 | 95% | 100mg |
$527.00 | 2024-06-18 |
Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate
Introduction to Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate (CAS No. 1785545-32-5)
Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1785545-32-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrrolidine core with functionalized side chains, has garnered attention due to its structural complexity and potential biological activities. The presence of both hydroxyl and amine groups within its framework suggests versatile reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The tert-butyl group at the 1-position of the pyrrolidine ring contributes to the steric environment of the molecule, influencing its conformational preferences and interactions with biological targets. This sterically demanding group can enhance binding affinity in certain enzyme or receptor systems, a feature often exploited in drug design. The 3-hydroxypyrrolidine moiety further adds to the molecule's potential as a building block, enabling further derivatization through oxidation, reduction, or nucleophilic substitution reactions.
Recent advancements in computational chemistry have highlighted the importance of such multi-functionalized heterocycles in drug discovery. Studies using molecular modeling techniques have demonstrated that compounds with similar scaffolds can exhibit inhibitory activity against various therapeutic targets, including kinases and proteases. The 1-aminopropan-2-yl side chain, in particular, has been shown to interact favorably with hydrophobic pockets in protein active sites, suggesting its utility in designing small-molecule inhibitors.
In the context of medicinal chemistry, the synthesis of Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate has been explored through multiple pathways. One notable approach involves the use of cyclopropanation reactions to introduce the pyrrolidine ring, followed by functional group transformations to incorporate the hydroxyl and amine groups. Alternatively, reductive amination strategies have been employed to construct the desired amine moiety while maintaining regioselectivity around the pyrrolidine core.
The compound's potential applications extend beyond traditional small-molecule drug development. Its structural features make it an attractive candidate for use in chiral ligand design, where enantiopure derivatives could be employed in asymmetric catalysis. Additionally, the hydroxypyrrolidine scaffold has been investigated for its role in stabilizing metal coordination complexes, which could be relevant in developing metal-based therapeutics or catalysts.
Emerging research also suggests that derivatives of this compound may exhibit properties beneficial for therapeutic applications in neurodegenerative diseases. The combination of a rigid pyrrolidine ring and flexible side chains allows for fine-tuning of pharmacokinetic profiles, which is crucial for drugs targeting central nervous system disorders. Preclinical studies have begun to explore analogs with modified solubility and metabolic stability, aiming to improve bioavailability and reduce off-target effects.
The synthesis and characterization of Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate (CAS No. 1785545-32-5) have been facilitated by advancements in synthetic methodologies and analytical techniques. High-resolution NMR spectroscopy and mass spectrometry have enabled precise structural elucidation, while X-ray crystallography has provided insights into its molecular packing and intermolecular interactions. These tools are essential for ensuring high purity and consistency in batch-to-batch production.
The compound's role as a building block is further underscored by its utility in constructing more complex molecules through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations allow for the introduction of aryl or heteroaryl groups at specific positions on the pyrrolidine scaffold, expanding its applicability in medicinal chemistry libraries. Such modular approaches are increasingly favored in drug discovery pipelines due to their efficiency and scalability.
Future directions in research may focus on exploring novel derivatives of this compound using biocatalytic methods. Enzymatic approaches could offer sustainable alternatives to traditional synthetic routes while improving selectivity and reducing waste generation. Additionally, computational screening algorithms could be employed to identify new analogs with enhanced biological activity or improved pharmacokinetic properties.
The growing interest in Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate (CAS No. 1785545-32-5) underscores its significance as a versatile intermediate in pharmaceutical research. Its unique structural features and potential biological activities make it a promising candidate for further development into novel therapeutics or catalysts. As synthetic methodologies continue to evolve, opportunities for innovation will undoubtedly emerge, driving forward advancements in both academic research and industrial applications.
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